[4-(Heptafluoropropan-2-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF7O2/c11-7(8(12,13)14,9(15,16)17)5-1-3-6(4-2-5)10(18)19/h1-4,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCRETZGVJDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897490 | |
| Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184850-50-7 | |
| Record name | B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(heptafluoropropan-2-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid typically involves the reaction of a halogenated precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The heptafluoroisopropyl group is strongly electron-withdrawing due to the inductive effects of fluorine atoms, which increases the Lewis acidity of the boronic acid moiety. This enhances its reactivity in cross-coupling reactions, as seen in other fluorinated boronic acids. For example:
- 4-(Methylthio)phenyl boronic acid () demonstrated conductance properties dependent on applied voltage, highlighting substituent-driven electronic modulation.
- Trifluoromethyl-containing boronic acids (e.g., ) exhibit enhanced reactivity in coupling reactions due to electron-deficient aromatic rings .
- In contrast, phenylboronic acid () and cyclohexylboronic acid () lack fluorination, resulting in lower Lewis acidity and distinct electronic profiles .

Solubility and Physicochemical Properties
Fluorination typically increases lipophilicity, but bulky substituents can reduce solubility in aqueous media:
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (2) and pyren-1-yl boronic acid (3) () precipitated in RPMI culture medium, limiting their use in biological assays .
- 4-Fluoro-3-hydroxyphenylboronic acid () balances polarity and lipophilicity due to a hydroxyl group, enabling moderate aqueous solubility .
Key Insight : The heptafluoroisopropyl group may reduce water solubility compared to hydroxylated analogs (e.g., ) but improve compatibility with organic solvents, facilitating synthetic applications.
Stability and Metabolic Considerations
Fluorination often enhances metabolic stability:
- Triazole-substituted boronic acids () exhibited prolonged activity due to resistance to enzymatic degradation .
- Cis-stilbene boronic acids () induced apoptosis at low concentrations (10⁻⁸ M), suggesting stability in cellular environments .
- Non-fluorinated analogs (e.g., carboxylic acid derivative 17 in ) showed negligible bioactivity, emphasizing fluorine’s role in maintaining compound integrity .
Key Insight : The heptafluoroisopropyl group likely confers resistance to oxidative metabolism, extending the compound’s half-life in biological systems.
Tables
Table 1: Comparison of Key Boronic Acid Derivatives
Table 2: Impact of Fluorination on Boronic Acid Properties
Biological Activity
[4-(Heptafluoropropan-2-yl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the heptafluoropropyl group, may confer distinct physicochemical properties that influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a versatile candidate in drug design.
Biological Activity Overview
Research into the biological activity of boronic acids has expanded significantly, particularly in the context of their roles as enzyme inhibitors and therapeutic agents. The following sections detail specific areas where this compound exhibits biological activity.
1. Anticancer Activity
Boronic acids have been studied for their anticancer properties, particularly in the inhibition of proteasomes. The proteasome is crucial for regulating protein degradation, and its inhibition can lead to apoptosis in cancer cells.
- Mechanism : Boronic acids can bind to the active site of proteasomal enzymes, blocking substrate access and leading to an accumulation of pro-apoptotic factors.
- Case Study : A study on similar boronic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects.
2. Antibacterial Activity
The antibacterial properties of boronic acids have also been explored, particularly their ability to inhibit bacterial enzymes.
- Mechanism : These compounds can interfere with bacterial cell wall synthesis by inhibiting enzymes such as transpeptidases.
- Research Findings : Studies have shown that certain boronic acids exhibit broad-spectrum antibacterial activity, which could extend to this compound.
3. Interaction with Biological Molecules
Boronic acids are known for their ability to interact with carbohydrates and proteins through reversible covalent bonding.
- Binding Studies : Computational models and docking studies indicate that this compound may bind effectively to glycoproteins or enzymes involved in glucose metabolism.
- Potential Applications : This property suggests potential applications in diabetes management by modulating insulin signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Relevant Studies |
|---|---|---|
| Anticancer | Proteasome inhibition | Similar compounds showed cytotoxicity in vitro |
| Antibacterial | Inhibition of transpeptidases | Broad-spectrum activity noted for boron derivatives |
| Protein Interaction | Reversible binding to diols and glycoproteins | Docking studies indicate potential for insulin modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Heptafluoropropan-2-yl)phenyl]boronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling using a biphasic system (e.g., water/DCM) with a palladium catalyst. For fluorinated aryl boronic acids, optimizing the stoichiometry of silver nitrate and potassium persulfate is critical to stabilize reactive intermediates and enhance yields .
- Key Parameters :
- Solvent System : Biphasic conditions improve solubility of fluorinated intermediates.
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.
Q. How should researchers handle and characterize this compound safely?
- Safety Protocols :
- Inhalation Risks : Work in a fume hood; if exposed, move to fresh air and seek medical attention .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
- Characterization :
- NMR : Use NMR to confirm the heptafluoroisopropyl group (δ ~ -70 to -75 ppm). NMR (δ ~ 28–32 ppm) validates boronic acid integrity .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (calc. for : ~325.93 g/mol).
Advanced Research Questions
Q. How does the electron-withdrawing heptafluoroisopropyl group affect the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The strong electron-withdrawing nature of the group increases the electrophilicity of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance may reduce coupling efficiency with bulky substrates.
- Case Study : Analogous fluorinated phenylboronic acids show 15–20% lower yields compared to non-fluorinated analogs due to steric effects .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated boronic acids?
- Data Discrepancy Analysis :
- Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with biomolecules (e.g., glycoproteins), as SPR provides real-time binding kinetics unaffected by fluorophore interference .
- Cell-Based Assays : Normalize activity data using a reference inhibitor (e.g., bortezomib) to account for variability in cell permeability .
Q. How can this compound be utilized in sensor development?
- Sensor Design :
- Fluorometric Detection : Incorporate into carbon dots (C-dots) via hydrothermal synthesis. The boronic acid moiety binds diols (e.g., glucose), inducing fluorescence quenching. Optimize pH (7.4–8.5) to enhance binding affinity .
- Selectivity Testing : Validate against interferents (e.g., fructose, mannitol) using competitive binding assays .
Comparative Analysis of Structural Analogues
Methodological Recommendations
- Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) to mitigate steric effects in Suzuki reactions .
- Toxicity Profiling : Use zebrafish embryo models to assess developmental toxicity, as fluorinated compounds may exhibit off-target effects .
- Computational Modeling : Employ DFT calculations to predict binding energies with biological targets (e.g., tubulin) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

